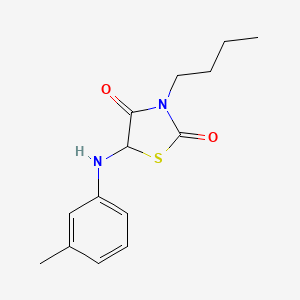

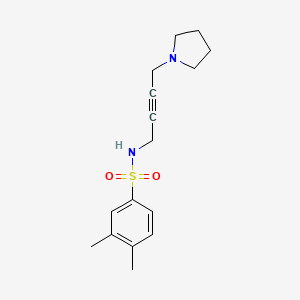

![molecular formula C10H11ClN2O2 B2368900 2-[(3-Chloropropanoyl)amino]benzamide CAS No. 306996-53-2](/img/structure/B2368900.png)

2-[(3-Chloropropanoyl)amino]benzamide

Vue d'ensemble

Description

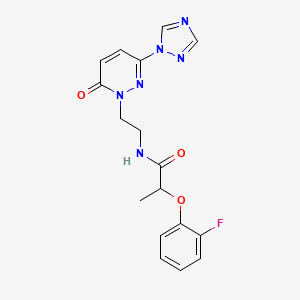

“2-[(3-Chloropropanoyl)amino]benzamide” is a chemical compound with the molecular formula C10H11ClN2O2 and a molecular weight of 226.66 . It is used in proteomics research .

Synthesis Analysis

The synthesis of “2-[(3-Chloropropanoyl)amino]benzamide” can be achieved from Benzenecarboximidic acid, 2-amino- (9CI) and 3-Chloropropionyl chloride .Molecular Structure Analysis

The InChI code for “2-[(3-Chloropropanoyl)amino]benzamide” is 1S/C10H11ClN2O2/c11-6-5-9(14)13-8-4-2-1-3-7(8)10(12)15/h1-4H,5-6H2,(H2,12,15)(H,13,14) .Applications De Recherche Scientifique

Synthesis of Benzamide Derivatives

A series of benzamide derivatives, including N-(cyano(naphthalen-1-yl)methyl)benzamides, were synthesized through direct acylation reactions. One of these compounds showcased a notable color transition in response to fluoride anion, indicating its potential as a naked-eye detector for fluoride in solutions. This colorimetric behavior is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Chemical Sensing and Colorimetric Applications

The compound with a 3,5-dinitrophenyl group within the synthesized benzamide derivatives demonstrated exceptional performance in the naked-eye detection of fluoride anion in solutions, presenting a drastic color transition from colorless to achromatic black. This unique property could be utilized in developing simple and effective chemical sensors (Younes et al., 2020).

Biomedical Research Applications

Melanoma Treatment and Imaging

Benzamide derivatives conjugated with alkylating cytostatics were synthesized and tested for their potential in targeted drug delivery for melanoma treatment. These conjugates showed higher toxicity against melanoma cells compared to the parent chlorambucil, indicating their potential as selective agents for melanoma therapy (Wolf et al., 2004).

Antibacterial Activity

N-(3-Hydroxy-2-pyridyl)benzamides were synthesized and tested for their microbiological activity against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, Entrococcus faecalis, and Staphylococcus aureus. Certain compounds demonstrated active benzamide derivatives against specific bacteria, indicating their potential as antibacterial agents (Mobinikhaledi et al., 2006).

Cancer Therapy

Benzamides have been researched for their potential as carriers for radioisotopes, metals, cytotoxic agents, and as enzyme inhibitors. This research is based on the neurotropic characteristic of benzamides, which makes them useful for imaging melanoma and melanoma metastases. Certain benzamides showed high tumor uptake, making them potential candidates for melanoma imaging and possibly for radionuclide therapy (Eisenhut et al., 2000).

Propriétés

IUPAC Name |

2-(3-chloropropanoylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-6-5-9(14)13-8-4-2-1-3-7(8)10(12)15/h1-4H,5-6H2,(H2,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIXTCIGKZVENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Chloropropanoyl)amino]benzamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

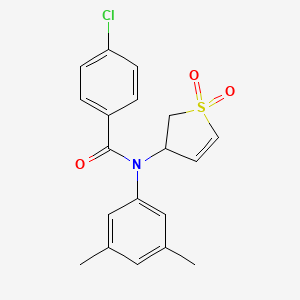

![2-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2368822.png)

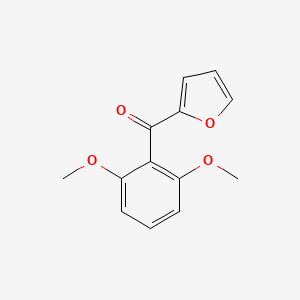

![N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2368825.png)

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline](/img/structure/B2368836.png)

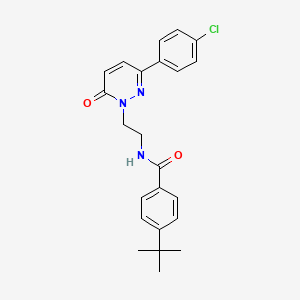

![2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2368838.png)